2-(4-chlorophenyl)-2-oxoethyl 2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate
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Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often used in medicinal chemistry.
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl 2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Medicine: Due to its potential therapeutic properties, it is explored for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 2-(4-chlorophenyl)quinoline-4-carboxylate
- 2-(4-methylphenyl)quinoline-4-carboxylate
- 2-(4-chlorophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C33H25ClN2O5 |
---|---|
Molecular Weight |
565.0 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-[4-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C33H25ClN2O5/c1-19-5-4-7-25-30(19)32(39)36(31(25)38)23-15-11-20(12-16-23)28-17-26(24-6-2-3-8-27(24)35-28)33(40)41-18-29(37)21-9-13-22(34)14-10-21/h2-6,8-17,19,25,30H,7,18H2,1H3 |
InChI Key |
ZRNABWVVPBFNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=C4)C(=O)OCC(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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